molecular formula C4H6Br2N2O B13941905 1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide

1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide

Cat. No.: B13941905
M. Wt: 257.91 g/mol
InChI Key: JMFGCMDJPWQNGE-UHFFFAOYSA-N
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Description

1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide is a chemical compound with the molecular formula C4H5BrN2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide typically involves the bromination of isoxazole derivatives followed by amination. One common method involves the reaction of 3-bromoisoxazole with methanamine in the presence of a suitable solvent such as 1,4-dioxane and ammonium hydroxide . The reaction is carried out at ambient temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 3-Bromoisoxazole-5-carbaldehyde
  • 3-Bromoisoxazole
  • Ethyl 3-bromoisoxazole-5-carboxylate
  • (3-Bromoisoxazol-5-yl)methanamine hydrochloride

Comparison: 1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This gives it distinct chemical and physical properties compared to other similar compounds. For example, the hydrobromide salt form can enhance its solubility and stability, making it more suitable for certain applications .

Properties

Molecular Formula

C4H6Br2N2O

Molecular Weight

257.91 g/mol

IUPAC Name

(3-bromo-1,2-oxazol-5-yl)methanamine;hydrobromide

InChI

InChI=1S/C4H5BrN2O.BrH/c5-4-1-3(2-6)8-7-4;/h1H,2,6H2;1H

InChI Key

JMFGCMDJPWQNGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1Br)CN.Br

Origin of Product

United States

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